ethyl (5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate
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Description
Ethyl (5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate is a useful research compound. Its molecular formula is C28H28N2O4S and its molecular weight is 488.6 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl (5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following properties:
Property | Value |
---|---|
Molecular Formula | C26H27N3O2S |
Molecular Weight | 445.6 g/mol |
IUPAC Name | (5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-ethoxyphenyl)imino-3-ethyl-1,3-thiazolidin-4-one |
SMILES Notation | CCN1C(=O)C(=CC2=C(N(C(=C2)C)C3=CC=CC=C3)C)SC1=NC4=CC=C(C=C4)OCC |
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. These activities are primarily attributed to the presence of thiophene and pyrrole rings, which can scavenge free radicals and reduce oxidative stress in cells.
2. Anticancer Properties
Studies have demonstrated that derivatives of pyrrole and thiophene possess anticancer activity. The compound may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
3. Anti-inflammatory Effects
The ethyl ester group in the structure may enhance the compound's ability to modulate inflammatory responses. Similar compounds have shown effectiveness in reducing pro-inflammatory cytokine levels.
In Vitro Studies
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism involves the disruption of mitochondrial function and induction of apoptosis.
In Vivo Studies
Animal models have been used to evaluate the compound's efficacy in reducing tumor size and improving survival rates in treated groups compared to controls. For instance, a study demonstrated that administration of this compound led to a significant reduction in tumor volume in mice bearing xenograft tumors.
Case Study 1: Anticancer Efficacy
A study published in Cancer Letters explored the anticancer effects of related compounds on human breast cancer cells. The results indicated that these compounds could inhibit cell growth by inducing apoptosis via the intrinsic pathway.
Case Study 2: Anti-inflammatory Activity
Research conducted on a related compound showed its ability to reduce inflammation markers in a rat model of arthritis. The compound significantly lowered levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
Properties
Molecular Formula |
C28H28N2O4S |
---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
ethyl (5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-ethoxyphenyl)imino-4-hydroxythiophene-3-carboxylate |
InChI |
InChI=1S/C28H28N2O4S/c1-5-33-23-14-12-21(13-15-23)29-27-25(28(32)34-6-2)26(31)24(35-27)17-20-16-18(3)30(19(20)4)22-10-8-7-9-11-22/h7-17,31H,5-6H2,1-4H3/b24-17-,29-27? |
InChI Key |
GEBRGHGNWSJLGM-FKMRTPQPSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N=C2C(=C(/C(=C/C3=C(N(C(=C3)C)C4=CC=CC=C4)C)/S2)O)C(=O)OCC |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2C(=C(C(=CC3=C(N(C(=C3)C)C4=CC=CC=C4)C)S2)O)C(=O)OCC |
Origin of Product |
United States |
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